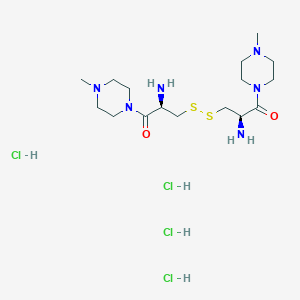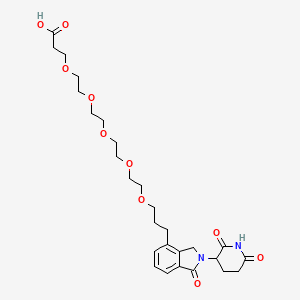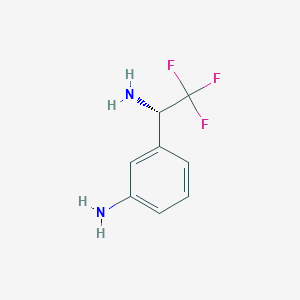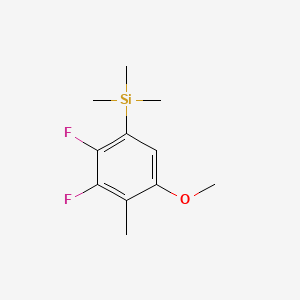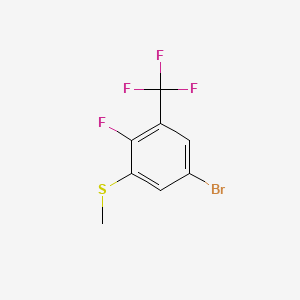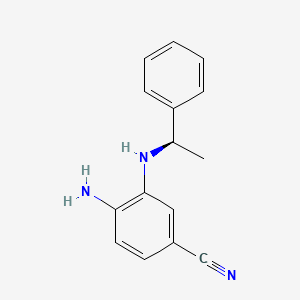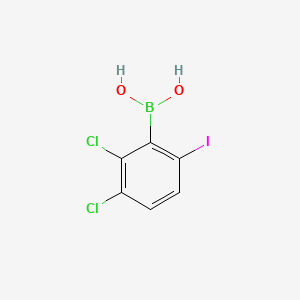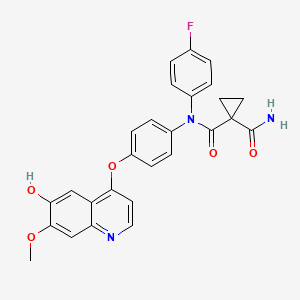![molecular formula C12H9BClFO2 B14764415 (3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)
(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound with the molecular formula C12H9BClFO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position, while the other phenyl ring is substituted with a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Halogenation: The starting material, biphenyl, undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions.
Borylation: The halogenated biphenyl is then subjected to borylation using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学的研究の応用
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Materials Science: Used in the preparation of advanced materials, including polymers and electronic materials.
Catalysis: Acts as a ligand in various catalytic processes.
作用機序
The mechanism of action of (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reactant in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-chlorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern on the biphenyl scaffold, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials .
特性
分子式 |
C12H9BClFO2 |
|---|---|
分子量 |
250.46 g/mol |
IUPAC名 |
(2-chloro-3-fluoro-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H9BClFO2/c14-11-10(13(16)17)7-6-9(12(11)15)8-4-2-1-3-5-8/h1-7,16-17H |
InChIキー |
OBBFRATWTVNFRD-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)C2=CC=CC=C2)F)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
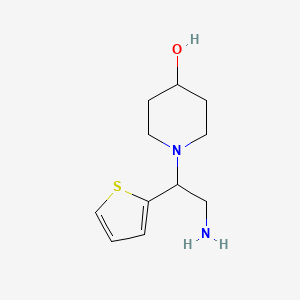
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
